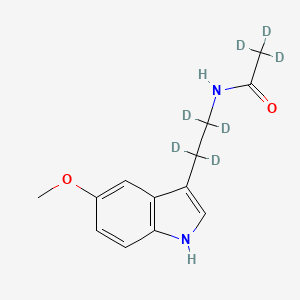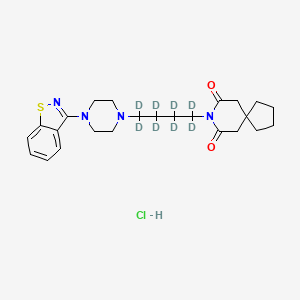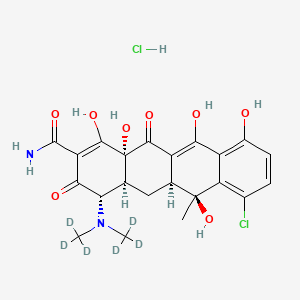
TP-Trfs
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TP-Trfs, also known as a two-photon fluorescent probe for thioredoxin reductase, is a highly selective compound used in scientific research. Thioredoxin reductase is an enzyme that plays a critical role in regulating redox homeostasis in cells. This compound is the first two-photon fluorescent probe developed for this enzyme, making it a valuable tool for studying redox biology and related cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TP-Trfs involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its fluorescent properties. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Introduction of Functional Groups: Functional groups are introduced through substitution reactions to enhance the compound’s fluorescent properties.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
TP-Trfs undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to changes in its fluorescent properties.
Reduction: The compound can be reduced by thioredoxin reductase, which is the basis for its use as a fluorescent probe.
Substitution: Functional groups on this compound can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Thioredoxin reductase and NADPH are commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescent properties .
科学研究应用
TP-Trfs has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study redox reactions and enzyme activity.
Biology: Employed in imaging studies to visualize thioredoxin reductase activity in living cells and tissues.
Medicine: Investigated for its potential in diagnosing and monitoring diseases related to redox imbalances, such as cancer and neurodegenerative disorders.
作用机制
TP-Trfs exerts its effects by specifically binding to thioredoxin reductase and undergoing a reduction reaction. This reaction leads to a change in the compound’s fluorescent properties, allowing researchers to monitor enzyme activity in real-time. The molecular targets include thioredoxin reductase and related redox-active proteins. The pathways involved are primarily related to redox homeostasis and cellular stress responses .
相似化合物的比较
Similar Compounds
TRFS-green: Another fluorescent probe for thioredoxin reductase with different spectral properties.
TRFS-red: A red-emitting fluorescent probe for thioredoxin reductase.
Fast-TRFS: A probe with a faster response rate and higher fluorescence increment compared to TP-Trfs.
Uniqueness
This compound is unique due to its high selectivity for thioredoxin reductase and its two-photon absorption properties, which enable deep tissue imaging with minimal photodamage. This makes it particularly valuable for in vivo studies and applications requiring high spatial resolution .
属性
分子式 |
C16H15NO3S2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
dithiolan-4-yl N-(6-acetylnaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C16H15NO3S2/c1-10(18)11-2-3-13-7-14(5-4-12(13)6-11)17-16(19)20-15-8-21-22-9-15/h2-7,15H,8-9H2,1H3,(H,17,19) |
InChI 键 |
XAGJAVLIKPWKQV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)OC3CSSC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)

![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)






